4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride
Description
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a hydroxyethyl group, and a nitrobenzoic acid moiety
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5.ClH/c17-8-7-14-3-5-15(6-4-14)11-2-1-10(13(18)19)9-12(11)16(20)21;/h1-2,9,17H,3-8H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRDLEWDSBXQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The hydroxyethyl group is then introduced through a reaction with ethylene oxide or a similar reagent. The nitrobenzoic acid moiety is usually added through a nitration reaction, where a benzene ring is treated with nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of 4-[4-(2-carboxyethyl)piperazin-1-yl]-3-nitrobenzoic acid.
Reduction: Formation of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-aminobenzoic acid.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxyethyl group may enhance its solubility and bioavailability, while the nitro group can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): A widely used biological buffer with similar structural features.
4-[4-(2-hydroxyethyl)piperazin-1-yl]carbonylbenzeneboronic acid: Another compound with a piperazine ring and hydroxyethyl group, used in biochemical research.
Uniqueness
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride is unique due to the presence of the nitrobenzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
